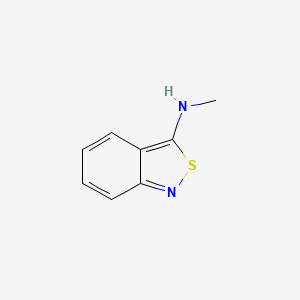

CI-624

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

700-07-2 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

N-methyl-2,1-benzothiazol-3-amine |

InChI |

InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5,9H,1H3 |

InChI Key |

ARUJVDNZYGIUGB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=CC2=NS1 |

Origin of Product |

United States |

Foundational & Exploratory

Cochlear Nucleus CI624 technical specifications

An In-depth Technical Guide to the Cochlear™ Nucleus® CI624 Implant System

This guide provides a comprehensive technical overview of the Cochlear™ Nucleus® CI624 implant system, intended for researchers, scientists, and drug development professionals. The information is compiled from publicly available technical specifications, surgical guides, and regulatory documents.

Data Presentation

The following tables summarize the key quantitative specifications of the Cochlear™ Nucleus® Profile™ Plus with Slim 20 Electrode (CI624).

Implant Body and General Specifications

| Feature | Specification | Citation |

| Implant Body Thickness | 3.9 mm | [1] |

| Implant Body Dimensions | 31 mm x 24 mm | [1] |

| Material | Titanium casing | [1] |

| Weight | 9.2 g (including electrode array) | [1] |

| Impact Resistance | Resistant against external impact up to 2.5 joules | [1] |

| MRI Compatibility | 1.5 T and 3.0 T with magnet in place | [1] |

Electrode Array: Slim 20 (CI624)

| Feature | Specification | Citation |

| Number of Electrodes | 22 half-banded platinum electrodes | [1] |

| Active Stimulation Length | 19.1 mm | [1] |

| Apical Diameter (Softip™) | 0.3 mm | [1] |

| Basal Diameter | 0.6 mm | [1] |

| Insertion Depth Marker | White marker at 20 mm | [1] |

| Extracochlear Electrodes | Two (one on receiver/stimulator, one on extracochlear lead) | [1] |

| Surgical Approaches | Suitable for round window, extended round window, and cochleostomy | [2] |

Stimulation and Telemetry

| Feature | Specification | Citation |

| Stimulus Amplitude Range | 0 to 1.75 mA | [1] |

| Stimulation Rate | Up to 31.5 kHz | [1] |

| Stimulation Modes | Monopolar, bipolar, and common ground using biphasic current pulses | [1] |

| Telemetry | Ultra-low-noise floor (~1 µV) | [1] |

| Electrophysiology Modes | NRT®, AutoNRT®, ESRT, ABR, CEP, and intraoperative NRT | [1] |

Experimental Protocols

Detailed experimental protocols for specific clinical trials involving the CI624 implant are not publicly available. However, the following provides a representative methodology based on clinical trials for similar Cochlear Nucleus implants, such as the CI532.

Study Design: Multicenter, prospective, non-randomized, single-subject, repeated-measures design. Each subject serves as their own control.

Inclusion Criteria (Representative):

-

Adults 18 years of age or older.

-

Bilateral, post-linguistic sensorineural hearing impairment.

-

Limited benefit from appropriately fitted hearing aids, defined by specific speech recognition scores (e.g., ≤ 50-60% correct on open-set sentence recognition tests in the ear to be implanted).[3]

-

Moderate to profound hearing loss in low frequencies and profound (≥90 dB HL) in mid to high frequencies.[3]

Exclusion Criteria (Representative):

-

Hearing loss due to non-cochlear lesions.

-

Ossification or other cochlear anomaly that might prevent complete electrode insertion.

-

Active middle ear infections.[3]

-

Tympanic membrane perforation in the presence of active middle ear disease.[3]

Surgical and Post-Operative Procedure:

-

Standard surgical procedure for cochlear implantation is followed, as outlined in the CI624 physician's guide.[4]

-

The implant's position may be assessed intra-operatively.

-

A healing period of approximately one to four weeks is observed before the initial activation of the external sound processor.[5]

Efficacy Assessments:

-

Primary Endpoints: Speech recognition is evaluated at baseline (with hearing aids) and at specified intervals post-activation (e.g., 3, 6, 12 months). Standardized, recorded tests of open-set sentence recognition in quiet and noise are used (e.g., HINT, BKB-SIN).[5]

-

Secondary Endpoints: Patient-reported outcomes are collected using validated questionnaires to assess improvements in quality of life and hearing ability.[5]

Safety Assessments:

-

The incidence and severity of all adverse events are recorded throughout the study.

-

The implant site is regularly inspected.

-

Device integrity and function are monitored.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the Cochlear Nucleus CI624 system.

References

Histological Effects of the Cochlear™ Nucleus® CI-624 Electrode on Cochlear Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated histological effects of the Cochlear™ Nucleus® CI-624 electrode on surrounding cochlear tissues. As a member of the Slim Straight electrode series, the this compound is designed for atraumatic insertion to preserve delicate intracochlear structures. This document synthesizes findings from studies on thin, straight electrodes and the general principles of the foreign body response to cochlear implants to project the biocompatibility and tissue interaction of the this compound.

Introduction to the this compound Electrode

The Cochlear™ Nucleus® this compound is a slim, straight electrode array designed for a 20mm insertion depth. It features a Softip™ measuring 0.3mm in diameter at the apical end and is intended for round window, extended round window, and cochleostomy surgical approaches[1][2]. The electrode body is composed of polydimethylsiloxane (PDMS), a type of silicone, and contains 22 half-banded platinum electrode contacts[1][3]. The design philosophy behind slim, straight electrodes like the this compound is to minimize insertion trauma, thereby preserving residual hearing and delicate cochlear structures[4].

General Histological Response to Cochlear Implantation

The surgical insertion of any cochlear implant electrode elicits a biological cascade known as the foreign body response (FBR)[5][6]. This response is a normal physiological reaction to any implanted medical device and involves two main phases: an acute inflammatory phase and a chronic fibrotic phase.

Acute Phase: Immediately following implantation, insertion trauma can cause damage to the basilar membrane, spiral ligament, and osseous spiral lamina[5]. This triggers an acute inflammatory response characterized by the infiltration of immune cells, such as macrophages, into the scala tympani[7].

Chronic Phase: Over time, the acute inflammation transitions to a chronic response. This phase is characterized by the encapsulation of the electrode array by fibrous tissue and, in some cases, the formation of new bone (neo-ossification)[8][9]. The extent of fibrosis and neo-ossification is influenced by the degree of initial insertion trauma and the biocompatibility of the implant materials[5][8]. Studies have shown that the platinum contacts on cochlear implant electrodes may contribute to a greater degree of fibrosis compared to the PDMS carrier[8][10].

Anticipated Histological Profile of the this compound Electrode

While specific histological studies on the this compound electrode are not yet available in the published literature, its design as a thin, straight electrode allows for informed predictions of its interaction with cochlear tissue.

Fibrous Tissue Formation: A thin layer of fibrous tissue encapsulating the electrode is an expected finding[9]. The slim and flexible design of the this compound is intended to minimize the mechanical stress on the lateral wall of the scala tympani, which is expected to result in a thinner fibrous sheath compared to more rigid or pre-curved electrodes.

Neo-ossification: The degree of new bone formation is highly correlated with the extent of insertional trauma[9]. The atraumatic design principles of the this compound aim to reduce the incidence and extent of neo-ossification.

Spiral Ganglion Neuron Survival: Preservation of spiral ganglion neurons (SGNs) is critical for the long-term success of cochlear implantation. Severe insertion trauma and a robust inflammatory response can lead to SGN loss. By minimizing trauma, the this compound is designed to support higher rates of SGN survival.

Quantitative Data Summary

The following table summarizes quantitative data from histological studies of thin, straight cochlear implant electrodes, which can serve as a proxy for the anticipated performance of the this compound. It is important to note that these values can be influenced by surgical technique, duration of implantation, and individual patient factors.

| Histological Parameter | Finding | Electrode Type | Species | Reference |

| Fibrous Tissue Thickness | Variable, with a thin layer generally surrounding the electrode. | Thin, Straight | Human | [9] |

| Neo-ossification | Minimal in cases of atraumatic insertion. | Thin, Straight | Human | [9] |

| Scala Translocation | Lower incidence compared to pre-curved electrodes. | Straight | Human | [4] |

| Spiral Ganglion Neuron Count | Stable populations observed in the absence of significant trauma. | N/A | Human | [9] |

Experimental Protocols

Human Temporal Bone Histology for Cochlear Implant Analysis

This protocol outlines the standard procedure for the histological preparation and analysis of human temporal bones following cochlear implantation.

1. Fixation:

- Immediately following retrieval, the temporal bone is immersed in 10% neutral buffered formalin for a minimum of 3 weeks to ensure thorough fixation of all tissues[11].

2. Decalcification:

- The fixed temporal bone is then transferred to a decalcifying solution, such as ethylenediaminetetraacetic acid (EDTA), until radiographic analysis confirms the complete removal of calcium[11]. This process can take several weeks to months.

3. Electrode Removal (Optional but Recommended):

- To minimize artifacts during sectioning, the cochlear implant electrode is carefully removed just prior to embedding[11].

4. Embedding:

- The decalcified temporal bone is dehydrated through a graded series of alcohols and then embedded in a medium such as celloidin or paraffin wax to provide structural support for sectioning[11].

5. Sectioning:

- The embedded temporal bone is sectioned into thin slices (typically 20 microns) using a microtome. Sections are collected serially to allow for three-dimensional reconstruction[11].

6. Staining:

- Every tenth section is typically mounted on a glass slide and stained with Hematoxylin and Eosin (H&E)[11]. H&E staining allows for the visualization of cellular structures (nuclei stain blue, cytoplasm and extracellular matrix stain pink). Other specialized stains can be used to identify specific cell types or extracellular matrix components.

7. Microscopic Analysis:

- Stained sections are examined under a light microscope to assess:

- The location of the electrode track within the cochlea.

- The thickness and composition of the fibrous sheath.

- The presence and extent of neo-ossification.

- The integrity of the basilar membrane, spiral ligament, and osseous spiral lamina.

- The density of surviving spiral ganglion neurons in Rosenthal's canal.

Visualization of Key Pathways and Workflows

Signaling Pathway of the Foreign Body Response

The following diagram illustrates the key cellular and molecular events involved in the foreign body response to a cochlear implant.

Caption: Signaling pathway of the foreign body response to cochlear implants.

Experimental Workflow for Histological Analysis

The diagram below outlines the sequential steps involved in the histological analysis of temporal bones following cochlear implantation.

Caption: Experimental workflow for temporal bone histological analysis.

Conclusion

The Cochlear™ Nucleus® this compound electrode, with its slim, straight design, is engineered to minimize cochlear trauma upon insertion. Based on histological studies of similar electrodes, it is anticipated to elicit a predictable and minimal foreign body response, characterized by a thin fibrous capsule and a low incidence of neo-ossification. This favorable histological profile is crucial for the preservation of delicate intracochlear structures and the long-term success of cochlear implantation. Further direct histological studies of the this compound in human temporal bones will be invaluable to confirm these expectations and to continue the refinement of cochlear implant technology.

References

- 1. Slim 20 Electrode (CI624) [cochlear.com]

- 2. Slim 20 Electrode (CI624) [cochlear.com]

- 3. assets.cochlear.com [assets.cochlear.com]

- 4. Evolution of Cochlear Implant Electrodes: Straight vs. Pre-Curved - Thomas Balkany, MD, FACS, FAAP | Institute for Cochlear Implant Training [cochlearimplanttraining.com]

- 5. Cochlear Implants: Causes, Effects and Mitigation Strategies for the Foreign Body Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [iro.uiowa.edu]

- 7. researchgate.net [researchgate.net]

- 8. Cochlear implant material effects on inflammatory cell function and foreign body response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masseyeandear.org [masseyeandear.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Temporal Bone Histopathology in Revision Cochlear Implantation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the CI-624: Information Currently Unavailable in Public Domain

A comprehensive search for detailed technical and clinical data on the neural interface and stimulation patterns of the Cochlear™ Nucleus® Profile™ Plus with Slim 20 Electrode (CI-624) has revealed a significant lack of in-depth, publicly available scientific literature and clinical trial results necessary to construct the requested technical guide for a scientific audience.

While the this compound has been identified as a specific cochlear implant electrode model, the available information is largely limited to manufacturer specifications and general product announcements. This foundational information, while useful, does not provide the granular detail required for a comprehensive technical whitepaper aimed at researchers, scientists, and drug development professionals.

Summary of Available Information:

Our search has yielded the following general information regarding the this compound:

-

Device Identification: The this compound is the Cochlear™ Nucleus® Profile™ Plus with Slim 20 Electrode.

-

General Specifications: Basic technical details such as the number of electrodes (22), its design as a slim straight lateral wall electrode, and its intended surgical approaches (round window or cochleostomy) are known.[1][2]

-

Stimulation Capabilities: The device supports monopolar, bipolar, and common ground stimulation modes with biphasic current pulses. The stimulus amplitude ranges from 0 to 1.75 mA, with stimulation rates up to 31.5 kHz.[1]

-

Clinical Context: A case study has been identified that describes the use of the this compound in a patient with aidable low-frequency hearing, where the goal was to preserve the cochlear structure.[3]

Information Gap:

The critical missing components to fulfill the request for an in-depth technical guide include:

-

Detailed Experimental Protocols: Specific methodologies from clinical trials or research studies that have evaluated the performance and neural interface of the this compound are not publicly available.

-

Quantitative Performance Data: Comprehensive and comparative data from studies on speech perception outcomes, hearing preservation rates, and other relevant metrics specific to the this compound are lacking.

-

Neural Interface and Signaling Pathways: Detailed descriptions and diagrams of the specific neural signaling pathways and logical relationships at the electrode-neuron interface for the this compound have not been published in a format that would allow for the creation of the requested Graphviz diagrams.

Proposed Alternative:

Given the limitations of the available information on the this compound, we propose an alternative: a technical guide on the principles of slim straight lateral wall cochlear implant electrodes. This guide would use the this compound as a specific example where information is available, but would primarily draw from the broader scientific literature on this class of electrodes.

This alternative guide would cover:

-

The general design and principles of lateral wall electrodes.

-

Common stimulation strategies and their theoretical basis.

-

The neural interface of this type of electrode, based on available research.

-

A summary of typical performance outcomes and factors influencing them.

This approach would provide a valuable resource for the target audience, while accurately reflecting the current state of publicly available knowledge. We welcome your feedback on whether to proceed with this proposed alternative.

References

The Cochlear™ Nucleus® CI-624 Implant: A Technical Guide to Indications and Candidacy

This technical guide provides an in-depth overview of the Cochlear™ Nucleus® CI-624 implant, with a focus on its indications for use and the criteria for patient candidacy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines procedural workflows, and details the underlying mechanism of action of this auditory implant system.

Introduction

The Cochlear™ Nucleus® this compound implant is a medical device designed to provide a sense of sound to individuals with severe to profound sensorineural hearing loss.[1] The system functions by bypassing the damaged hair cells of the inner ear and directly stimulating the auditory nerve with electrical impulses.[1][2][3] These electrical signals are then interpreted by the brain as sound. The this compound implant system consists of an internal, surgically implanted component and an external sound processor. The internal component features the this compound receiver/stimulator and the Slim 20 electrode array.[4] The Slim 20 electrode is a thin, lateral wall electrode designed for atraumatic insertion to preserve the delicate structures of the cochlea.[5][6]

Indications and Candidacy Criteria

The this compound implant is indicated for individuals with sensorineural hearing loss who receive limited benefit from appropriately fitted hearing aids.[1] Candidacy is determined through a comprehensive evaluation process and is specific to adults, children, and individuals with single-sided deafness (SSD).

Adult Candidacy

Table 1: Adult Candidacy Criteria for this compound Implant [1][7]

| Criteria | Specification |

| Age | 18 years or older |

| Hearing Loss | Bilateral, pre-, peri-, or post-linguistic sensorineural hearing loss |

| Severity | Moderate to profound in the low frequencies and profound (≥90 dB HL) in the mid to high speech frequencies |

| Hearing Aid Benefit | Limited benefit, defined as open-set sentence recognition scores of ≤ 50% in the ear to be implanted and ≤ 60% in the best-aided condition |

Pediatric Candidacy

Table 2: Pediatric Candidacy Criteria for this compound Implant [1]

| Age Group | Criteria |

| 9 to 24 months | Bilateral profound sensorineural hearing loss and limited benefit from binaural amplification. Limited benefit is defined as a lack of progress in the development of simple auditory skills over a three to six-month period with intensive aural habilitation. |

| 2 to 17 years | Severe to profound sensorineural hearing loss in both ears and limited benefit from binaural amplification. Limited benefit is defined by Multisyllabic Lexical Neighborhood Test (MLNT) or Lexical Neighborhood Test (LNT) scores of ≤ 30%. |

A three to six-month hearing aid trial is recommended for children without previous aided experience.[1]

Single-Sided Deafness (SSD) Candidacy

Table 3: Single-Sided Deafness (SSD) Candidacy Criteria for this compound Implant [1][8][9]

| Criteria | Specification |

| Age | 5 years of age or older |

| Hearing Loss in Implant Ear | Severe to profound sensorineural hearing loss (PTA at 500, 1000, 2000, and 4000 Hz of > 80 dB HL) |

| Hearing in Contralateral Ear | Normal or near-normal hearing (PTA at 500, 1000, 2000, and 4000 Hz of ≤ 30 dB HL) |

| Hearing Aid Benefit in Implant Ear | Limited benefit from an appropriately fitted unilateral hearing device, defined as a score of ≤ 5% on a Consonant-Nucleus-Consonant (CNC) word test. For individuals between 5 and 18 years of age, this is determined by aided speech perception test scores of ≤ 5% on developmentally appropriate monosyllabic word lists. |

| Device Trial | A failed trial of at least two weeks with an appropriately fitted Contralateral Routing of Signal (CROS) hearing aid or another suitable device is recommended.[9] |

dot

Caption: Workflow for this compound Candidacy Assessment.

Technical Specifications

The this compound implant is part of the Cochlear Nucleus Profile™ Plus series and features the Slim 20 electrode.[10]

Table 4: Technical Specifications of the this compound Implant with Slim 20 Electrode [5][10]

| Feature | Specification |

| Electrode Type | Slim 20 (this compound), lateral wall |

| Number of Electrodes | 22 half-banded platinum electrodes |

| Active Stimulation Length | 19.1 mm |

| Electrode Diameter (Apical End) | 0.3 mm (Softip™) |

| Electrode Diameter (Basal End) | 0.6 mm |

| Insertion Depth Marker | White marker at 20 mm |

| Receiver/Stimulator Casing | Titanium |

| Telemetry | Two-way, enabling AutoNRT® |

| Stimulation Modes | Monopolar, bipolar, and common ground |

| Stimulation Rate | Up to 31.5 kHz |

| MRI Compatibility | Conditional at 1.5 T and 3.0 T with magnet in place |

Surgical Procedure

The surgical implantation of the this compound is a routine procedure performed under general anesthesia, typically taking one to two hours.[11]

dot

Caption: Surgical Workflow for this compound Implantation.

The surgeon makes a small incision behind the ear to create a pocket for the receiver/stimulator.[11] A mastoidectomy is performed to gain access to the middle ear space. The cochlea is then opened via a cochleostomy or through the round window.[5] The Slim 20 electrode array is carefully inserted into the scala tympani of the cochlea.[4] Intraoperative testing, such as Neural Response Telemetry (NRT), is conducted to ensure the device is functioning correctly before the incision is closed.[10]

Experimental Protocols

Clinical trials for cochlear implants, including those for devices like the this compound, follow a structured protocol to assess safety and efficacy. While specific protocols for every trial may vary, a general methodology can be outlined.

Study Design: Most clinical trials for cochlear implants are prospective, single-arm, repeated-measures studies.[12][13]

Participant Selection: Participants are recruited based on the inclusion and exclusion criteria outlined in the candidacy sections of this document. Informed consent is obtained from all participants.[12]

Pre-operative Assessment:

-

Audiological Evaluation: Comprehensive audiometric testing is performed, including pure-tone audiometry and speech perception testing in quiet and noise (e.g., CNC words, AzBio sentences).[12][13][14]

-

Medical Evaluation: A thorough medical history is taken, and radiological imaging (CT and/or MRI) is performed to assess cochlear anatomy.[15]

-

Quality of Life Questionnaires: Subjective measures of hearing disability and quality of life are collected using validated questionnaires.[14]

Surgical and Post-operative Phase:

-

Implantation: The this compound implant is surgically placed by an experienced otologic surgeon.

-

Device Activation: The external sound processor is fitted and activated approximately two to four weeks after surgery.[15]

-

Programming (Mapping): The audiologist programs the sound processor to provide the optimal electrical stimulation for each electrode based on the patient's perceptual feedback. This is typically done at regular intervals post-activation.[15]

Outcome Measures:

-

Speech Perception: Post-operative speech perception tests are conducted at specified intervals (e.g., 3, 6, and 12 months, and annually thereafter) and compared to pre-operative scores.[12][13][14]

-

Sound Localization: The ability to identify the direction of a sound source is assessed.

-

Quality of Life: Post-operative questionnaires are administered to measure changes in subjective hearing ability and overall quality of life.

-

Device Integrity: The long-term reliability and functioning of the implant are monitored.

Mechanism of Action

The fundamental principle of the this compound implant is to bypass the damaged or non-functional hair cells in the cochlea and directly stimulate the auditory nerve fibers.[2][3]

dot

Caption: Signal Pathway of the this compound Implant.

The process begins with the external microphone capturing sound, which is then converted into a digital signal by the sound processor.[2] This signal is transmitted via a radio frequency link to the internal receiver/stimulator.[2] The receiver decodes the signal and sends electrical pulses to the 22 electrodes on the Slim 20 array positioned within the cochlea. These electrical pulses directly stimulate the spiral ganglion cells of the auditory nerve, which then transmit the signal to the brain to be perceived as sound.[3][16] The placement of the electrode array along the cochlea allows for the stimulation of different nerve fibers, corresponding to different frequencies of sound, thereby providing a representation of the full sound spectrum.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. chicagoear.com [chicagoear.com]

- 3. Cochlear Implants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Slim 20 Electrode (CI624) [cochlear.com]

- 6. Slim 20 Electrode from Cochlear now Commercially Available - Release 27464 [audiologyonline.com]

- 7. Cochlear implant candidacy criteria | Adults and children [cochlear.com]

- 8. Single-sided deafness Candidacy | Treatment options [cochlear.com]

- 9. oregon.gov [oregon.gov]

- 10. assets.cochlear.com [assets.cochlear.com]

- 11. Cochlear implant surgery: What to expect | Cochlear [cochlear.com]

- 12. United States multicenter clinical trial of the cochlear nucleus hybrid implant system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. United States multicenter clinical trial of the cochlear nucleus hybrid implant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pronews.cochlear.com [pronews.cochlear.com]

- 15. Steps to a Cochlear Implant | American Cochlear Implant Alliance [acialliance.org]

- 16. Cochlear Implants | Auditory Neuroscience [auditoryneuroscience.com]

A Technical Guide to the Biocompatibility and Long-Term Safety of Materials in the Cochlear Nucleus CI-624 Implant

Disclaimer: The designation "CI-624" refers to the Cochlear™ Nucleus® CI624, a specific model of a cochlear implant medical device, not a raw material. This guide provides an in-depth technical overview of the biocompatibility and long-term safety of the core materials used in the construction of the this compound implant and similar neuroprosthetic devices. The information is intended for researchers, scientists, and drug development professionals.

The Cochlear Nucleus CI624 implant is a sophisticated medical device designed to provide a sense of sound to individuals with severe to profound hearing loss.[1][2] The long-term success of such implants is critically dependent on the biocompatibility of their constituent materials, ensuring minimal adverse reactions and sustained performance over decades. The primary materials that come into contact with human tissue in the this compound and similar cochlear implants are titanium, silicone, and platinum.[3][4]

Core Material Biocompatibility and Long-Term Safety

Titanium and its Alloys

The casing of the this compound implant, which houses the electronic components, is made of titanium.[4][5] Titanium is widely regarded as the metal of choice for a vast array of medical implants due to its exceptional biocompatibility, corrosion resistance, and strength-to-weight ratio.[6][7][8][9][10]

Biocompatibility Profile:

-

Osseointegration: A key characteristic of titanium is its ability to osseointegrate, forming a direct structural and functional connection with living bone.[6][9] This is attributed to the formation of a stable, passive titanium dioxide (TiO₂) layer on its surface when exposed to air or physiological fluids.[6][9] This oxide layer is chemically inert, preventing the release of harmful ions and minimizing inflammatory responses.[9]

-

Bio-inertness: Titanium is considered bio-inert, meaning it has a very low tendency to provoke an immune reaction or be rejected by the body.[6][9] This property is crucial for the long-term implantation of medical devices.

-

Corrosion Resistance: The protective oxide film renders titanium highly resistant to corrosion from bodily fluids, ensuring the implant's structural integrity and preventing the release of potentially toxic metal ions over time.[6][7][10]

Long-Term Safety:

The long-term safety of titanium implants is well-documented, with some dental implants lasting for decades.[7] Modern titanium implants demonstrate high long-term success rates. For instance, dental implant studies report success rates of about 97% at 10 years.[7] Its non-ferromagnetic nature also makes it compatible with Magnetic Resonance Imaging (MRI) procedures under specific conditions.[1][7]

Medical-Grade Silicone

The body of the this compound implant and the sheath for the transmitter coil are encapsulated in medical-grade silicone.[4] Silicone elastomers are extensively used in biomedical applications due to their flexibility, durability, and biocompatibility.[11][12][13][14]

Biocompatibility Profile:

-

Inertness: Medical-grade silicone is a highly biocompatible and non-toxic material, free of harmful chemicals that could leach into the body.[12] It is immunologically neutral, reducing the likelihood of foreign body responses and inflammation.[13]

-

Durability: Silicone is resistant to degradation from bodily fluids, extreme temperatures, and UV exposure, making it suitable for long-term implantation.[12][13]

Long-Term Safety:

Medical-grade silicone has a long history of safe use in long-term medical implants.[12][13][14][15] While concerns have been raised in the context of breast implants, studies have not found a definitive link between silicone implants and connective tissue disease or cancer.[15] The primary long-term risk associated with silicone implants is rupture and leakage, which is a rare event for cochlear implants due to their robust design.[16]

Platinum and Platinum-Iridium Alloys

The electrodes of the this compound, which deliver electrical stimulation to the auditory nerve, are made of platinum.[3][4][5][17][18] Platinum is a noble metal known for its excellent electrical conductivity, chemical stability, and biocompatibility.[19]

Biocompatibility Profile:

-

Electrochemical Stability: Platinum is highly resistant to corrosion and degradation in the electrochemical environment of the body, which is essential for consistent and safe neural stimulation.[20]

-

Biocompatibility: In vivo and in vitro studies have demonstrated that platinum is biocompatible, with negligible material degradation and minimal cellular response.[11][20][21][22] However, some studies on platinum nanoparticles have shown potential for microglial activation in the brain, highlighting the importance of the material's form and surface properties.[23]

Long-Term Safety:

The long-term safety of platinum electrodes in cochlear implants is well-established. The limited electric current density used for neural stimulation ensures the long-term efficacy of the electrode-nerve interface.[19] The use of platinum-iridium alloys can further enhance the mechanical strength and durability of the electrodes.[3]

Quantitative Data Summary

The available literature focuses more on the qualitative aspects of biocompatibility for the materials used in cochlear implants. However, long-term device survival rates provide an indirect measure of material safety and performance.

| Implant Component | Material | Key Biocompatibility/Safety Data | Reference |

| Casing | Titanium | Dental implant success rate: ~97% at 10 years.[7] | [7] |

| Body/Sheath | Silicone | Considered safe for long-term implantation (>29 days).[14] | [14] |

| Electrodes | Platinum | Negligible material degradation in saline solution.[20][22] | [20][22] |

Experimental Protocols for Biocompatibility Assessment

A critical aspect of ensuring the safety of implantable materials is rigorous biocompatibility testing. The following outlines a general experimental workflow for assessing the cytotoxicity of a biomaterial, a key indicator of biocompatibility.

In Vitro Cytotoxicity Assay Workflow

This workflow describes a common method for evaluating the potential of a material to cause cell death.

Caption: Workflow for an in vitro cytotoxicity assessment of a biomaterial.

Detailed Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Material Preparation: The biomaterial is sterilized and an extract is prepared by incubating the material in a cell culture medium for a defined period (e.g., 24-72 hours) at 37°C. This extract will contain any leachable substances from the material.

-

Cell Culture: A relevant cell line (e.g., human dermal fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.

-

Exposure: The culture medium is replaced with the prepared material extract. Control wells should include cells with fresh medium (negative control) and cells exposed to a known cytotoxic agent (positive control).

-

Incubation: The cells are incubated with the material extract for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Analysis: The absorbance values of the cells exposed to the material extract are compared to the negative control to determine the percentage of cell viability. A significant reduction in cell viability indicates a cytotoxic effect of the material.

Signaling Pathways in Biocompatibility

The interaction between an implanted material and the surrounding tissue involves complex signaling pathways that determine the biological response. The following diagram illustrates a simplified overview of the initial host response to a biomaterial.

Caption: Simplified signaling pathway of the host response to an implanted biomaterial.

Logical Relationships in Safety Assessment

The overall assessment of the long-term safety of a biomaterial for implantation follows a logical progression from in vitro testing to in vivo studies and finally, clinical trials and post-market surveillance.

Caption: Logical flow of safety assessment for implantable biomaterials.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Biomaterials in cochlear implants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.cochlear.com [assets.cochlear.com]

- 6. Titanium biocompatibility - Wikipedia [en.wikipedia.org]

- 7. Titanium: biocompatibility, durability and cost-efficiency continue to improve - MedTech Intelligence [medtechintelligence.com]

- 8. scispace.com [scispace.com]

- 9. refractorymetal.org [refractorymetal.org]

- 10. triplycircletitanium.com [triplycircletitanium.com]

- 11. Biocompatibility of platinum-metallized silicone rubber: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. legenday.com.cn [legenday.com.cn]

- 13. azom.com [azom.com]

- 14. Understanding Medical-Grade Silicone in Implants | Magazine [magazine.elkem.com]

- 15. stevenringlermd.com [stevenringlermd.com]

- 16. Silicone Safety: Risks, Exposure Sources, Is Silicone Toxic & More [healthline.com]

- 17. Slim 20 Electrode (CI624) [cochlear.com]

- 18. Slim 20 Electrode (CI624) [cochlear.com]

- 19. [Biocompatibility of cochlear implants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Impedance characterization, degradation, and in vitro biocompatibility for platinum electrodes on BioMEMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Biocompatibility of Platinum Nanoparticles in Brain ex vivo Models in Physiological and Pathological Conditions [frontiersin.org]

Auditory Nerve Response to Electrical Stimulation from the Cochlear Nucleus CI-624: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the auditory nerve's response to electrical stimulation from the Cochlear™ Nucleus® Profile™ Plus with Slim 20 Electrode (CI-624). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of therapies related to hearing loss and auditory neuroscience. This document summarizes the core principles of electrical stimulation, details the experimental protocols for measuring neural responses, and presents the available data in a structured format.

Introduction to the Cochlear Nucleus this compound and Electrical Auditory Nerve Stimulation

The Cochlear Nucleus this compound system is a neural prosthesis designed to restore a degree of hearing to individuals with severe-to-profound sensorineural hearing loss. The system bypasses damaged hair cells in the cochlea and directly stimulates the auditory nerve with electrical pulses. The this compound implant features the Slim 20 Electrode array, which is a thin, lateral wall electrode designed for atraumatic insertion to preserve cochlear structures.[1][2][3] The electrode array has 22 half-banded platinum contacts over an active length of 19.1 mm.[2][4][5]

Electrical stimulation from the this compound, as with other cochlear implants, aims to mimic the natural process of hearing by eliciting action potentials in the spiral ganglion neurons of the auditory nerve.[6][7] These electrical signals are then transmitted through the ascending auditory pathway to the brain, where they are interpreted as sound.[7][8] The this compound supports various stimulation modes, including monopolar, bipolar, and common ground, using biphasic current pulses to ensure charge balance and minimize tissue damage.[4]

Quantitative Data on Auditory Nerve Response

While specific quantitative data on the auditory nerve response exclusively for the this compound implant is not extensively available in peer-reviewed literature, the following tables summarize typical response characteristics obtained from Cochlear Nucleus implants, which are expected to be comparable. These data are primarily derived from two key electrophysiological measures: the Electrically Evoked Compound Action Potential (ECAP) and the Electrically Evoked Auditory Brainstem Response (EABR).

Electrically Evoked Compound Action Potential (ECAP) Characteristics

The ECAP represents the synchronized firing of a population of auditory nerve fibers in response to an electrical stimulus.[9][10] It is typically recorded using the implant's own electrodes through a process called Neural Response Telemetry (NRT).[11][12][13]

| Parameter | Typical Value Range | Unit | Description |

| N1 Latency | 0.2 - 0.4 | ms | The time from the onset of the electrical stimulus to the first negative peak of the ECAP waveform.[14] |

| P2 Latency | 0.5 - 0.8 | ms | The time from the stimulus onset to the first positive peak of the ECAP waveform.[14] |

| ECAP Threshold (T-NRT) | Variable (highly patient-dependent) | Current Level (CL) / µA | The lowest stimulation level at which a detectable ECAP response is elicited.[12] |

| ECAP Amplitude | 40 - 2000 | µV | The voltage difference between the N1 and P2 peaks, which grows with increasing stimulus intensity.[14] |

| Refractory Period | 2 - 4 | ms | The period following an action potential during which the nerve fiber is less excitable. |

Electrically Evoked Auditory Brainstem Response (EABR) Characteristics

The EABR is a far-field potential that reflects the synchronous activity of the auditory nerve and brainstem pathways in response to electrical stimulation.[15][16][17] It is recorded using surface electrodes on the scalp.[15][18]

| Wave | Typical Latency Range | Unit | Originating Structure |

| Wave II | 1.8 - 2.5 | ms | Cochlear Nucleus |

| Wave III | 2.8 - 3.5 | ms | Superior Olivary Complex |

| Wave V | 3.8 - 5.0 | ms | Lateral Lemniscus / Inferior Colliculus |

Note: Wave I is often obscured by the stimulus artifact in EABR recordings.

Experimental Protocols

Protocol for Electrically Evoked Compound Action Potential (ECAP) Recording via Neural Response Telemetry (NRT)

This protocol outlines the steps for measuring the ECAP using the telemetry capabilities of a Cochlear Nucleus implant.

Objective: To measure the synchronous response of the auditory nerve to electrical stimulation from a single electrode.

Materials:

-

Cochlear Nucleus implant (e.g., this compound) and corresponding sound processor

-

Clinical programming interface (e.g., Custom Sound® software)

-

Computer with NRT software installed

Procedure:

-

Patient Preparation: The patient should be comfortably seated in a quiet environment. No sedation is typically required.

-

Software Setup: Launch the NRT software and establish a connection with the patient's sound processor and implant.

-

Electrode Selection:

-

Stimulating Electrode: Select the intracochlear electrode that will deliver the electrical stimulus.

-

Recording Electrode: Choose an adjacent electrode to record the neural response. This minimizes the stimulus artifact.[19]

-

-

Stimulus Parameters:

-

Stimulation Mode: Typically monopolar.

-

Pulse Width: A standard pulse width is used (e.g., 25 µs/phase).

-

Stimulation Rate: A low rate is used to allow for neural recovery (e.g., 80 pps).[20]

-

-

Artifact Reduction: The NRT system employs a forward-masking subtraction technique to remove the stimulus artifact.[9][10][21]

-

Data Acquisition:

-

The software delivers a series of stimulus pulses at varying current levels.

-

The ECAP waveform is recorded for each stimulus level.

-

An amplitude growth function is generated by plotting the ECAP amplitude against the stimulus level.

-

-

Threshold Determination: The ECAP threshold (T-NRT) is identified as the lowest current level that elicits a reliable and repeatable ECAP response.

Protocol for Electrically Evoked Auditory Brainstem Response (EABR) Recording

This protocol describes the procedure for measuring the EABR.

Objective: To assess the functional integrity of the auditory nerve and brainstem pathways in response to electrical stimulation.

Materials:

-

Cochlear implant system

-

Evoked potential measurement system

-

Surface electrodes (e.g., Ag/AgCl)

-

Abrasive skin preparation gel and conductive paste

-

Trigger cable to synchronize the stimulator and recording system

Procedure:

-

Patient Preparation: The patient should be lying down in a relaxed or sedated state to minimize muscle artifact.[15]

-

Electrode Placement:

-

System Connection: Connect the cochlear implant system to the evoked potential system via a trigger cable.[17]

-

Stimulus Parameters:

-

Stimulating Electrode: Select the desired intracochlear electrode.

-

Stimulus Type: Biphasic electrical pulse.

-

Stimulation Rate: A low rate is used (e.g., 10-30 Hz).

-

-

Recording Parameters:

-

Time Window: Typically 10 ms.

-

Filtering: Band-pass filter (e.g., 100-3000 Hz).

-

Averaging: Responses to a large number of stimuli (e.g., 500-1000) are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Deliver stimuli at various current levels, starting below the expected threshold and increasing in steps.

-

Record the averaged EABR waveforms for each level.

-

-

Analysis: Identify and mark the peaks of the EABR waves (typically waves III and V). Determine the threshold, latencies, and amplitudes.

Visualizations: Signaling Pathways and Workflows

Auditory Nerve Electrical Stimulation Signaling Pathway

Caption: Signaling pathway from sound processing to auditory perception with a cochlear implant.

Experimental Workflow for ECAP Measurement

Caption: Workflow for measuring the Electrically Evoked Compound Action Potential (ECAP).

Logical Relationship of Auditory Electrophysiological Responses

Caption: Relationship between electrical stimulation and measured auditory neural responses.

References

- 1. Nucleus Implants & Electrodes | Cochlear Implants [cochlear.com]

- 2. Slim 20 Electrode (CI624) [cochlear.com]

- 3. Slim 20 Electrode from Cochlear now Commercially Available - Release 27464 [audiologyonline.com]

- 4. assets.cochlear.com [assets.cochlear.com]

- 5. Slim 20 Electrode (CI624) [cochlear.com]

- 6. Signalling in the auditory nerve | UCL Faculty of Brain Sciences [ucl.ac.uk]

- 7. Signal processing and stimulation potential within the ascending auditory pathway: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Signal processing and stimulation potential within the ascending auditory pathway: a review [frontiersin.org]

- 9. Frontiers | The Electrically Evoked Compound Action Potential: From Laboratory to Clinic [frontiersin.org]

- 10. The Electrically Evoked Compound Action Potential: From Laboratory to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Neural Response Telemetry to Monitor Physiological Responses to Acoustic Stimulation in Hybrid Cochlear Implant Users - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tinnitusjournal.com [tinnitusjournal.com]

- 13. sphearclinic.com [sphearclinic.com]

- 14. Intraoperative Neural Response Telemetry and Neural Recovery Function: a Comparative Study between Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sphearclinic.com [sphearclinic.com]

- 16. mdpi.com [mdpi.com]

- 17. Eclipse | eABR | Interacoustics [interacoustics.com]

- 18. Electrical Auditory Brainstem Response (EABR) - Ask the Experts 471 [audiologyonline.com]

- 19. Advances in Cochlear Implant Telemetry: Evoked Neural Responses, Electrical Field Imaging, and Technical Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intraoperative Electrically Evoked Compound Action Potential (ECAP) Measurements in Traditional and Hearing Preservation Cochlear Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cochlear™ Nucleus® CI624 Implant: Pediatric Applications and Developmental Outcomes

Audience: Researchers, scientists, and medical device professionals.

Abstract: This document provides a comprehensive technical overview of the Cochlear™ Nucleus® CI624 cochlear implant, with a specific focus on its application in pediatric populations and the resultant developmental outcomes. The CI624 is a medical device designed to treat severe to profound sensorineural hearing loss.[1] It is not a pharmacological agent. This guide details the device's mechanism of action, summarizes clinical data, and outlines the protocols for its implantation and use in children.

Introduction to the Cochlear™ Nucleus® CI624

The Cochlear™ Nucleus® CI624 is a cochlear implant system designed to provide hearing to individuals with severe to profound sensorineural hearing loss.[1] This condition occurs when the hair cells in the inner ear (cochlea) are damaged and cannot convert sound vibrations into electrical signals to be sent to the brain.[1] The CI624 system bypasses these damaged cells by converting sound into electrical signals and directly stimulating the auditory nerve.[1]

The system consists of both external and internal components. The external part includes a sound processor that captures and digitizes sound, while the surgically implanted internal components include a receiver/stimulator and an electrode array that delivers electrical pulses to the cochlea.[1][2]

Pediatric Indications: The Nucleus® CI624 system is indicated for children as young as 9 to 24 months of age who have bilateral profound sensorineural hearing loss and show limited benefit from hearing aids.[1] It is also indicated for children over two years of age with severe to profound hearing loss.[1] Early implantation is critical, as it supports improved speech and language development during the crucial early years of auditory learning.[1][3]

Device Specifications and Mechanism of Action

The CI624 implant features the Slim 20 Electrode (CI624), a pre-curved, perimodiolar electrode array designed for atraumatic insertion and placement close to the auditory nerve.[4]

Key Technical Specifications

| Feature | Specification | Benefit/Function |

| Electrode Array | Slim 20 Electrode with 22 half-banded platinum contacts.[4][5] | Designed for 20mm insertion depth to preserve apical cochlear structures.[4][6] |

| Tip Design | Softip™ with a 0.3mm diameter at the apical end.[4][5] | Aims to minimize insertion trauma to delicate cochlear structures.[4] |

| Stimulation Modes | Monopolar, bipolar, and common ground stimulation.[5] | Provides flexible programming options to customize stimulation for each patient.[5] |

| Telemetry | AutoNRT® (Neural Response Telemetry) capabilities.[5] | Allows for objective measurement of the auditory nerve's response to electrical stimulation, aiding in programming.[2][5] |

| MRI Compatibility | Approved for MRI at 1.5 T and 3.0 T with the magnet in place.[5] | Reduces the need for additional surgery to remove the magnet before an MRI scan.[5] |

Signaling Pathway and Mechanism of Action

The CI624 system functions by capturing acoustic signals and translating them into a pattern of electrical stimulation that the brain can interpret as sound. This process bypasses the non-functional parts of the inner ear.

Caption: Workflow from sound capture to brain perception in the CI624 system.

Pediatric Developmental Outcomes

Clinical evidence consistently shows that cochlear implantation in children with severe to profound hearing loss leads to significant improvements in auditory performance and language development compared to hearing aids alone.[7][8] Early implantation (before 12 months of age) is associated with better auditory outcomes.[1][3]

Summary of Clinical Performance Data

While specific multi-study quantitative data for the CI624 model alone is limited in publicly available literature, outcomes are generally reported for the Nucleus device family. The following table represents typical outcome measures used in pediatric cochlear implant studies.

| Outcome Measure | Description | Typical Post-Implantation Performance |

| CAP Score | Categories of Auditory Performance (CAP) scale assesses auditory skill development from 0 (no awareness of sound) to 8 (can use telephone with a known speaker). | Children implanted early often achieve scores of 5 (understands common phrases without lip-reading) or higher within 2-3 years. |

| Speech Perception | Open-set word and sentence recognition tests (e.g., CNC words, AzBio sentences). | Post-implantation scores are significantly better than pre-operative performance with hearing aids.[8] |

| Language Development | Standardized tests measuring receptive and expressive language (e.g., PLS, CELF). | Longitudinal studies show that many children with CIs develop language skills within the average range of their normal-hearing peers, though variability exists.[7] |

| Quality of Life | Parent-reported questionnaires assessing social, emotional, and behavioral functioning. | Parents report significant improvements in their child's quality of life and psychosocial functioning post-implantation.[7] |

Experimental and Clinical Protocols

The successful implementation of the CI624 implant involves standardized surgical and audiological protocols.

Surgical Implantation Protocol

The implantation of the CI624 with the Slim 20 Electrode can be performed via a round window, extended round window, or cochleostomy approach.[4]

Caption: Standard clinical workflow for pediatric cochlear implantation.

Key Surgical Steps:

-

Incision and Mastoidectomy: A post-auricular incision is made, followed by a mastoidectomy to gain access to the middle ear space.

-

Cochlear Access: The surgeon creates an opening into the cochlea, typically through the round window membrane.[6]

-

Electrode Insertion: The CI624 Slim 20 electrode array is carefully inserted into the scala tympani of the cochlea.[4] The design includes a basal support to facilitate a smooth, single-motion insertion.[4]

-

Intraoperative Testing: The integrity of the device is tested by measuring electrode impedances and recording neural responses (NRT) to ensure the auditory nerve is being stimulated.[6]

-

Closure: The receiver/stimulator is secured in a pocket created under the skin, and the incision is closed.

Post-Surgical Audiological Protocol

-

Activation: Approximately 2-4 weeks after surgery, the external sound processor is turned on ("activated") for the first time.

-

MAPping: The audiologist creates a "MAP," which is a program that sets the stimulation levels for each electrode to be audible and comfortable for the child. This involves:

-

T-Levels (Threshold): The lowest level of stimulation that the child can detect.

-

C-Levels (Comfortable): The upper level of stimulation that is loud but comfortable.

-

For young children who cannot provide behavioral feedback, objective measures like NRT are used to help set initial levels.

-

-

Follow-up and Habilitation: Regular follow-up appointments are scheduled to adjust the MAP as the child adapts to sound.[9] This is paired with intensive auditory-verbal therapy or other speech and language habilitation to teach the child how to interpret the new sound signals.[7]

Conclusion

The Cochlear™ Nucleus® CI624 is a sophisticated medical device, not a drug, that has been instrumental in providing auditory access to children with severe to profound sensorineural hearing loss. Its design focuses on atraumatic insertion and providing flexible, patient-specific electrical stimulation. Data from numerous studies on pediatric cochlear implantation demonstrate that early intervention with devices like the CI624 leads to significant improvements in auditory perception, language acquisition, and overall quality of life. The success of the implant relies on a combination of advanced technology, precise surgical technique, and comprehensive post-operative audiological management and habilitation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Auditory Outcomes in Children Who Undergo Cochlear Implantation Before 12 Months of Age: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slim 20 Electrode (CI624) [cochlear.com]

- 5. assets.cochlear.com [assets.cochlear.com]

- 6. Hearing Preservation After Cochlear Reimplantation Using Electrocochleography: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Childhood Development after Cochlear Implantation (CDaCI) study: design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pediatric outcomes with the nucleus 24 contour: North American clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cochlear Implants For Kids & Life With a CI | Advanced Bionics [advancedbionics.com]

Methodological & Application

Application Notes and Protocols: A Comparative Analysis of Round Window vs. Cochleostomy Approaches for Cochlear Nucleus CI-624 Electrode Insertion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlear implantation is a highly effective intervention for individuals with severe-to-profound sensorineural hearing loss. The surgical technique for electrode array insertion is a critical factor influencing post-operative outcomes, including hearing preservation, speech perception, and the longevity of the device. Two primary techniques for accessing the scala tympani are the round window (RW) approach and the cochleostomy (C) approach. The choice between these methods is often guided by surgeon preference and the patient's individual anatomy.[1]

This document provides a detailed comparison of the RW and C approaches for the insertion of the Cochlear Nucleus CI-624 electrode array. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating hearing preservation, otoprotective therapies, and the biological response to cochlear implantation.

The Cochlear Nucleus Slim 20 Electrode (this compound) is a thin, lateral wall electrode designed for atraumatic insertion and is indicated for both round window and cochleostomy surgical approaches.[2][3]

Comparative Data on Surgical Outcomes

The selection of either the round window or cochleostomy approach can have a significant impact on various clinical and audiological outcomes. The following tables summarize quantitative data from multiple studies comparing the two techniques.

| Outcome Measure | Round Window (RW) Approach | Cochleostomy (C) Approach | Key Findings & Citations |

| Hearing Preservation | Generally associated with better hearing preservation outcomes. | Higher risk of hearing loss, particularly in the low frequencies. | A systematic review and meta-analysis found that the RW approach led to statistically better hearing preservation (93.0%) compared to the C approach (84.3%).[4] Another review noted that postoperative low-frequency hearing loss ranged from 10 to 30 dB for both techniques, but the percentage of patients with complete hearing preservation was higher in the RW group (13% to 59%) compared to the cochleostomy group (0% to 40%).[5] |

| Speech Perception | Often associated with superior speech perception scores. | May result in comparable or slightly lower speech perception outcomes. | One study concluded that round window insertion is associated with superior cochlear implantation outcomes regarding speech perception.[6] However, other studies have found no statistically significant difference in audiometric performance between the two groups.[7] A systematic review indicated that the RW approach can lead to better outcomes in speech perception.[8] |

| Electrode-to-Modiolus Distance | Results in a smaller electrode-to-modiolus distance. | Associated with a larger electrode-to-modiolus distance. | The RW approach resulted in an average of 0.15 mm smaller electrode-to-modiolus distance compared to the C approach.[4][8] This closer placement to the neural elements may minimize current spread.[9] |

| Intracochlear Trauma & Tissue Response | Minimized initial intracochlear trauma and subsequent new tissue formation. | Associated with more initial damage, greater new bone formation, and fibrosis, particularly with round window enlargement techniques. | Histological findings suggest that the RW approach minimizes trauma, while cochleostomy and round window extension techniques can produce greater damage and new tissue formation.[10][11] Cochleostomy is more often associated with fibrosis and osteoneogenesis due to the disruption of the endosteum.[1] |

| Vestibular Dysfunction | Incidence of post-operative vertigo and dizziness has been reported. | Incidence of post-operative vestibular complications has also been documented. | A systematic review and meta-analysis found no significant difference between the two approaches regarding post-operative dizziness, vertigo, and overall vestibular complications.[12] |

| Surgical Feasibility & Complications | Considered a reliable, safe, and effective technique. In some cases, anatomical constraints may necessitate a cochleostomy. | A standard and readily performed technique, especially when round window access is difficult. | In one study of 130 consecutive cochlear implants, a round window insertion was performed in 85.4% of cases, with the remaining 14.6% requiring a cochleostomy due to anatomical limitations. There were no major postoperative complications in either group.[7] |

Experimental Protocols

The following are generalized protocols for the round window and cochleostomy approaches for this compound insertion, synthesized from various surgical guides and publications. These protocols are for informational purposes and should be adapted based on specific experimental designs and institutional guidelines.

Round Window (RW) Approach

This technique utilizes the natural opening of the round window membrane for electrode insertion, aiming to minimize trauma to the cochlear lateral wall.[13][14]

Surgical Steps:

-

Surgical Exposure: A standard postauricular incision is made, followed by a mastoidectomy and a posterior tympanotomy to expose the middle ear space.[15][16]

-

Identification of Landmarks: Key anatomical landmarks are identified, including the oval window, stapes, and the round window niche.[17]

-

Exposure of the Round Window Membrane: The bony overhang of the round window niche may need to be gently drilled away with a small diamond burr to achieve full visualization of the round window membrane.[17][18]

-

Membrane Incision: A small, sharp instrument, such as a micro-knife or a 22-gauge needle, is used to create an incision in the anterior-inferior quadrant of the round window membrane.[7]

-

Electrode Insertion: The this compound electrode array is carefully and slowly inserted through the incision into the scala tympani. The insertion should be smooth and without resistance.[15] A "soft surgery" approach, with slow and controlled insertion, is often advocated to preserve intracochlear structures.[8]

-

Sealing: The round window opening is sealed with a small piece of connective tissue or muscle to prevent perilymph leakage.[7]

Cochleostomy (C) Approach

This technique involves creating a new opening into the scala tympani through the cochlear promontory.[19]

Surgical Steps:

-

Surgical Exposure: Similar to the RW approach, a postauricular incision, mastoidectomy, and posterior tympanotomy are performed.[20][21]

-

Identification of Landmarks: The round window niche is identified as a primary landmark.

-

Cochleostomy Creation: A small cochleostomy, typically 1 mm in diameter, is created using a diamond burr. The recommended location is antero-inferior to the round window membrane.[8][19] Drilling should be performed at a low speed with ample irrigation to prevent thermal injury.[15]

-

Electrode Insertion: The this compound electrode array is gently advanced through the cochleostomy into the scala tympani.[19]

-

Sealing: The cochleostomy is sealed with connective tissue to prevent perilymph fistula.[7]

Signaling Pathways in Cochlear Implant-Induced Tissue Response

The surgical trauma associated with cochlear implantation, regardless of the approach, initiates a cascade of cellular and molecular events that can impact hearing preservation and long-term device performance. This tissue response involves inflammation, fibrosis (scar tissue formation), and apoptosis (programmed cell death).[1][4][22] While the fundamental pathways are likely the same for both RW and C approaches, the extent of their activation may differ due to the varying degrees of initial trauma, with cochleostomy often inducing a more robust response.[1]

Inflammatory and Fibrotic Pathways

Surgical trauma triggers an inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α and interleukins.[4][11] This inflammation can lead to the development of fibrosis around the electrode array. Key signaling pathways implicated in this process include:

-

Transforming Growth Factor-beta (TGF-β) and Wnt Signaling: These pathways are known to play a collaborative role in trauma-induced fibrosis following cochlear implantation.[1]

-

Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a central regulator of inflammation and can be activated by pro-inflammatory cytokines like TNF-α.[23]

Figure 1: Inflammatory and fibrotic signaling pathways activated by surgical trauma during cochlear implantation.

Apoptotic Pathways

The mechanical stress and inflammatory environment created by electrode insertion can lead to the apoptosis of hair cells and spiral ganglion neurons, contributing to the loss of residual hearing.[5][10] A key pathway involved in this process is:

-

c-Jun N-terminal Kinase (JNK) Signaling: This is a stress-activated protein kinase pathway that plays a crucial role in neuronal apoptosis.[10][24] Inhibition of the JNK pathway has been shown to be a promising therapeutic strategy for preventing hearing loss.[24]

Figure 2: The JNK signaling pathway leading to apoptosis of cochlear cells following implantation trauma.

Experimental Workflow for Evaluating Otoprotective Agents

This workflow outlines a potential experimental design for assessing the efficacy of a novel otoprotective agent in the context of cochlear implantation, comparing the RW and C surgical approaches.

Figure 3: A proposed experimental workflow for comparing surgical approaches and evaluating otoprotective agents.

Conclusion

The choice between the round window and cochleostomy approach for this compound insertion involves a trade-off between anatomical accessibility and the potential for surgical trauma. The evidence suggests that the round window approach is associated with better hearing preservation, improved speech perception outcomes, and reduced intracochlear trauma and tissue response.[4][6][10] However, the cochleostomy remains a viable and necessary alternative in cases of unfavorable anatomy.

For researchers and drug development professionals, understanding the nuances of these surgical techniques and their differential impact on the delicate structures of the inner ear is paramount. The development of otoprotective strategies aimed at mitigating the inflammatory, fibrotic, and apoptotic responses to implantation holds the potential to significantly improve outcomes for all cochlear implant recipients, regardless of the surgical approach employed. Future research should continue to focus on refining surgical techniques and developing targeted molecular therapies to preserve the intricate biology of the cochlea.

References

- 1. Cochlear Implants: Causes, Effects and Mitigation Strategies for the Foreign Body Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slim 20 Electrode (CI624) [cochlear.com]

- 3. assets.cochlear.com [assets.cochlear.com]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. Molecular pathways involved in apoptotic cell death in the injured cochlea: cues to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and roles of inflammatory responses on low-frequency residual hearing after cochlear implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Soft Cochlear Implantation: Rationale for the Surgical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cochlear implant material effects on inflammatory cell function and foreign body response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracochlear electrical stimulation suppresses apoptotic signaling in rat spiral ganglion neurons after deafening in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Immune Response After Cochlear Implantation [frontiersin.org]

- 12. Various approaches to the round window for cochlear implantation: a systematic review | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]

- 13. Cochlear Implant Surgery Through Round Window Approach Is Always Possible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cochlear implant placement: round window approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. backtable.com [backtable.com]

- 16. researchgate.net [researchgate.net]

- 17. Landmarks for Proper Round Window Electrode Insertion in Cochlear Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Study of Round Window and its Adjacent Anatomy to Guide the Cochlear Implant Electrode Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cochlear Implant Surgery Treatment & Management: Medical Therapy, Surgical Therapy, Preoperative Details [emedicine.medscape.com]

- 20. Transcanal cochleostomy in cochlear implant surgery: long-term results of a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcanal cochleostomy in cochlear implant surgery: long-term results of a cohort study | Brazilian Journal of Otorhinolaryngology [bjorl.org]

- 22. Spiral ganglion cells and macrophages initiate neuro-inflammation and scarring following cochlear implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scite.ai [scite.ai]

Application Notes and Protocols for the CI-624 Cochlear Implant in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and programming strategies for the Cochlear™ Nucleus® Profile™ Plus with Slim 20 Electrode (CI-624) cochlear implant, specifically tailored for research and drug development applications. The this compound, with its 22 half-banded platinum electrodes over a 19.1 mm active length, offers a versatile platform for investigating novel therapeutic interventions aimed at preserving hearing and improving cochlear implant outcomes.[1][2][3]

This compound Programming and MAPping Fundamentals in a Research Context

Programming and MAPping of the this compound in a research setting, particularly for drug development studies, requires a nuanced approach that goes beyond standard clinical fitting. The goal is to establish a stable, reliable, and sensitive baseline MAP that can be used to objectively measure changes in auditory function resulting from therapeutic interventions.

1.1. Key Programming Parameters

The primary programmable parameters of the this compound that are critical for research applications include:

-

Stimulation Mode: Monopolar, bipolar, and common ground stimulation modes are available, offering flexibility in programming.[1][4] Monopolar stimulation is the most common clinical mode and provides a wide electrical field, while bipolar stimulation offers more focused stimulation, which can be advantageous in studies investigating localized drug effects.

-

Stimulation Rate: The this compound supports stimulation rates up to 31.5 kHz.[1][4] While higher rates are available, research has shown that rates as low as 250 Hz can be sufficient for speech perception, and lower rates (e.g., 500 Hz) may offer comparable outcomes with the benefit of reduced power consumption.[5] For longitudinal studies, a consistent and well-tolerated stimulation rate should be selected and maintained.

-

Pulse Width: This parameter, representing the duration of each phase of the electrical pulse, can be adjusted to modulate loudness.[5] In research, maintaining a constant pulse width across all electrodes and throughout the study is crucial for consistent neural activation, unless it is a variable being investigated.

-

Number of Maxima: The ACE (Advanced Combination Encoder) sound processing strategy uses a variable number of maxima (spectral peaks) for stimulation. While the default is often eight, this can be adjusted.[5] For research purposes, fixing the number of maxima is recommended to ensure consistent processing across all measurement time points.

1.2. Foundational MAPping Strategy for Research

A typical MAP defines the threshold (T-level) and comfortable (C-level) stimulation levels for each electrode.[6][7][8] In a research protocol, the initial MAPping session is critical for establishing a robust baseline.

Protocol for Baseline MAPping:

-

Initial Activation: Activate the implant 2-6 weeks post-surgery to allow for healing.[6]

-

Impedance Check: Before MAPping, perform an electrode impedance test to ensure all electrodes are functioning correctly and to obtain baseline impedance values.

-

T-Level Measurement: Behaviorally determine the softest sound a subject can detect for each electrode.[6]

-

C-Level Measurement: Determine the comfortable loudness level for each electrode.[6]

-

Objective Measures Correlation: Correlate behavioral T- and C-levels with objective measures such as Electrically Evoked Auditory Brainstem Response (EABR) thresholds and Neural Response Telemetry (NRT) to establish a reliable objective-to-subjective relationship.[1][2][9][10]

-

MAP Stabilization: Allow the subject to acclimate to the initial MAP for a defined period (e.g., 1-2 weeks) and then re-measure T- and C-levels to ensure stability before commencing the experimental protocol.

Protocols for Objective Measures in Drug Efficacy Studies

Objective measures are indispensable in drug development research as they provide quantitative, unbiased data on the functional status of the auditory nerve and the electrode-cochlea interface.

2.1. Protocol for Electrically Evoked Auditory Brainstem Response (EABR) Measurement

EABR provides a measure of the synchronous firing of the auditory nerve and brainstem pathways in response to electrical stimulation from the cochlear implant.[9][10] Changes in EABR thresholds and latencies can indicate changes in neural health and excitability, making it a valuable tool for assessing otoprotective and neuroprotective drugs.

Experimental Protocol:

-

Electrode Placement: Use a 3-electrode montage with the active electrode on the vertex (Cz), the reference electrode on the contralateral mastoid, and the ground electrode on the forehead.[11][12] Ensure impedance values are at or below 3kΩ.[12]

-

Stimulus Parameters:

-

Stimulator: The this compound implant itself.

-

Stimulus: Biphasic pulses.[11]

-

Pulse Width: A standard pulse width (e.g., 25 µs/phase) should be used consistently.[13]

-

Stimulation Rate: A rate that minimizes artifact and allows for clear waveform morphology (e.g., controlled by external trigger).[12][14]

-

-

Recording Parameters:

-

Amplification and Filtering: Set appropriate filter settings (e.g., 100-3000 Hz for adults).[12]

-

Averaging: Average a sufficient number of sweeps (e.g., 500-1000) to achieve a clear and replicable waveform.

-

-

Procedure:

-

Establish a stable baseline EABR for each electrode of interest at the beginning of the study.

-

Measure EABR thresholds, defined as the lowest stimulation level at which a reliable wave V can be identified.[9]

-

Record wave III and V latencies at a supra-threshold level.[9][13]

-

Repeat EABR measurements at defined time points throughout the drug administration period and follow-up to track changes.

-

2.2. Protocol for Electrode Impedance Telemetry